molecular formula C24H19ClN2O3 B7698331 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide

2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7698331
M. Wt: 418.9 g/mol
InChI Key: QRPCKDHQZOMSNU-UHFFFAOYSA-N
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Description

2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, also known as CQPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQPA belongs to the class of quinoline derivatives and has been shown to exhibit a variety of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, this compound has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit cell proliferation and migration. This compound has also been shown to modulate the immune response, by increasing the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and several methods for its synthesis and purification have been reported in the literature. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may exhibit different biological activities in different cell types, making it difficult to generalize its effects.

Future Directions

There are several future directions for research on 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide. One area of research is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications. Another area of research is to explore the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections. Finally, further studies are needed to determine the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a variety of biological activities, including antitumor, antiviral, and antibacterial properties. Further research is needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for its potential therapeutic applications.

Synthesis Methods

2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide can be synthesized by reacting 2-chloro-N-phenylbenzamide with 2-hydroxy-6-methoxyquinoline in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of this compound has been extensively studied, and several methods have been reported in the literature.

properties

IUPAC Name

2-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-30-19-11-12-22-16(14-19)13-17(23(28)26-22)15-27(18-7-3-2-4-8-18)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPCKDHQZOMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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